molecular formula C15H24Cl2N2 B8413824 4-Phenyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride

4-Phenyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride

Cat. No. B8413824
M. Wt: 303.3 g/mol
InChI Key: PVDACOZHKAXJAS-UHFFFAOYSA-N
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Patent
US09206156B2

Procedure details

HCl gas was passed through a solution of 9 g (1 eq) 4-phenyl-4-(pyrrolidin-1-yl)piperidine in 180 ml chloroform for ˜30 min until the reaction mixture reached a pH of ˜2. The reaction course was monitored by thin-layer chromatography (10% MeOH/CHCl3). Once the conversion was complete, the solvent was removed under reduced pressure and the residue washed with ethyl acetate (3×100 ml) and dried. 9 g (76%) of product were obtained in the form of a solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([C:8]2([N:14]3[CH2:18][CH2:17][CH2:16][CH2:15]3)[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO.C(Cl)(Cl)[Cl:22]>C(Cl)(Cl)Cl>[ClH:22].[ClH:1].[C:2]1([C:8]2([N:14]3[CH2:15][CH2:16][CH2:17][CH2:18]3)[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCNCC1)N1CCCC1
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
WASH
Type
WASH
Details
the residue washed with ethyl acetate (3×100 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C1(=CC=CC=C1)C1(CCNCC1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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